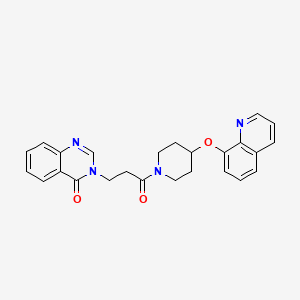

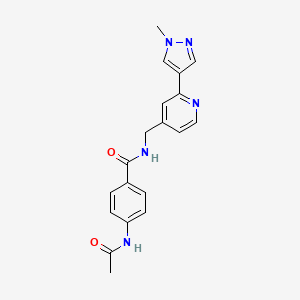

![molecular formula C17H11BrN2O B2365604 (3E)-3-(4-bromobenzylidene)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one CAS No. 932178-90-0](/img/structure/B2365604.png)

(3E)-3-(4-bromobenzylidene)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-(4-bromobenzylidene)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one is a synthetic compound that has gained significant attention in scientific research applications. This compound has a unique chemical structure that makes it suitable for various biomedical and pharmaceutical studies. In

Scientific Research Applications

Synthesis and Biological Applications

Enantioselective Synthesis : A study described the chiral carbene-catalyzed [3+3] annulation of α-bromoenals with 2-aminobenzimidazoles, yielding pyrimido[1,2-a]benzimidazoles. These compounds exhibited moderate cytotoxic activity against tumor cells, showcasing potential therapeutic applications (Yang Xie et al., 2020).

Heterogeneous Catalysis : Research into polymer-supported benzimidazolium-based ionic liquids highlighted their efficiency as Brønsted acid catalysts for Biginelli reaction, emphasizing their significance in green chemistry and the synthesis of biologically active molecules (Avinash Ganesh Khiratkar et al., 2016).

Antiproliferative Activity : A study on the synthesis and in vitro antiproliferative activity of 2-aminobenzimidazole derivatives revealed that certain compounds showed cytotoxic activity against human cancer cell lines, indicating their potential as cancer therapeutics (W. Nawrocka et al., 2004).

Dehydrogenative Amidation and Amination : Research demonstrated that mixed N-heterocyclic carbene/phosphine complexes could catalyze dehydrogenative amidation and amination, offering a versatile approach for synthesizing amides and amines (Xiao-Wei Xie & H. Huynh, 2015).

Materials Science Applications

- Optical Properties : The synthesis and optical properties study of novel pyrido[1,2-a]benzimidazole derivatives revealed their potential in materials science due to their significant absorption and fluorescence characteristics (Yan-qing Ge et al., 2011).

properties

IUPAC Name |

(3E)-3-[(4-bromophenyl)methylidene]pyrrolo[1,2-a]benzimidazol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrN2O/c18-13-7-5-11(6-8-13)9-12-10-16(21)20-15-4-2-1-3-14(15)19-17(12)20/h1-9H,10H2/b12-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNCYAOSTMSPJZ-FMIVXFBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4N3C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=C\C2=CC=C(C=C2)Br)/C3=NC4=CC=CC=C4N3C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

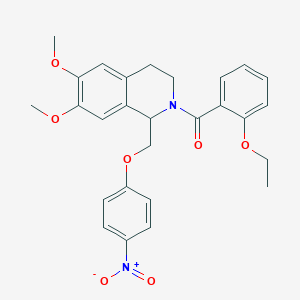

![2-[2-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2365522.png)

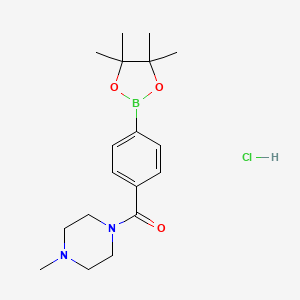

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2365523.png)

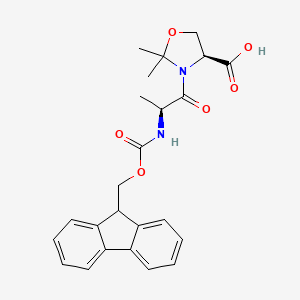

![3-(4-chlorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2365525.png)

![N-(2,4-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2365529.png)

![1-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2365536.png)

![6-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B2365538.png)

![2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B2365541.png)

![6-[[4-(4-ethoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2365543.png)

![Ethyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2365544.png)